molecular formula C14H13N3O3 B10967931 2-(3-Pyridin-3-yl-ureido)-benzoic acid methyl ester

2-(3-Pyridin-3-yl-ureido)-benzoic acid methyl ester

Cat. No.: B10967931
M. Wt: 271.27 g/mol
InChI Key: BEAFQOMWRHXVLL-UHFFFAOYSA-N
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Description

METHYL 2-{[(3-PYRIDYLAMINO)CARBONYL]AMINO}BENZOATE is an organic compound that belongs to the class of esters It is characterized by the presence of a benzoate group linked to a pyridylamino moiety through a carbonyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of METHYL 2-{[(3-PYRIDYLAMINO)CARBONYL]AMINO}BENZOATE typically involves the reaction of methyl benzoate with 3-aminopyridine in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC). The reaction is carried out in an organic solvent like dichloromethane at room temperature. The product is then purified using column chromatography.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, the purification process may involve crystallization techniques to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

METHYL 2-{[(3-PYRIDYLAMINO)CARBONYL]AMINO}BENZOATE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxide derivatives.

    Reduction: Reduction reactions can convert the carbonyl group to an alcohol.

    Substitution: The ester group can be hydrolyzed to form the corresponding carboxylic acid.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Hydrolysis can be carried out using aqueous sodium hydroxide (NaOH) or hydrochloric acid (HCl).

Major Products

    Oxidation: N-oxide derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Carboxylic acid derivatives.

Scientific Research Applications

METHYL 2-{[(3-PYRIDYLAMINO)CARBONYL]AMINO}BENZOATE has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of METHYL 2-{[(3-PYRIDYLAMINO)CARBONYL]AMINO}BENZOATE involves its interaction with specific molecular targets. The pyridylamino moiety can form hydrogen bonds with biological macromolecules, influencing their function. The compound may also interact with enzymes, altering their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • METHYL 2-{[(2-PYRIDYLAMINO)CARBONYL]AMINO}BENZOATE
  • METHYL 2-{[(4-PYRIDYLAMINO)CARBONYL]AMINO}BENZOATE
  • METHYL 2-{[(3-PYRIDYLAMINO)CARBONYL]AMINO}BENZOIC ACID

Uniqueness

METHYL 2-{[(3-PYRIDYLAMINO)CARBONYL]AMINO}BENZOATE is unique due to its specific structural configuration, which imparts distinct chemical and biological properties. The position of the pyridylamino group influences its reactivity and interaction with other molecules, making it a valuable compound for various applications.

Properties

Molecular Formula

C14H13N3O3

Molecular Weight

271.27 g/mol

IUPAC Name

methyl 2-(pyridin-3-ylcarbamoylamino)benzoate

InChI

InChI=1S/C14H13N3O3/c1-20-13(18)11-6-2-3-7-12(11)17-14(19)16-10-5-4-8-15-9-10/h2-9H,1H3,(H2,16,17,19)

InChI Key

BEAFQOMWRHXVLL-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC=CC=C1NC(=O)NC2=CN=CC=C2

Origin of Product

United States

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